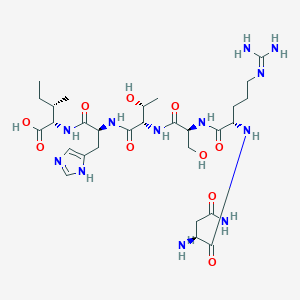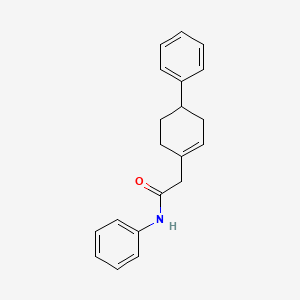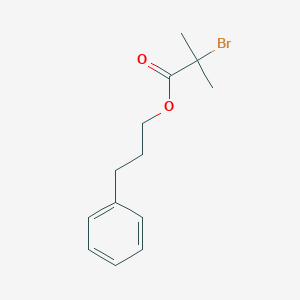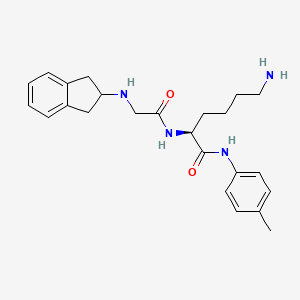
N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with a complex structure that combines elements of indene, glycine, and lysine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps:
Formation of the Indene Derivative: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Glycylation: The indene derivative is then reacted with glycine or a glycine derivative under conditions that promote amide bond formation.
Lysine Coupling: The resulting intermediate is coupled with N-(4-methylphenyl)-L-lysine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form indanone derivatives.
Reduction: The amide bonds can be reduced to amines under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Indanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its indene structure.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for complex molecular architectures.
Biological Studies: It may be used as a probe to study protein-ligand interactions or enzyme activity.
作用機序
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The indene moiety could play a role in binding to hydrophobic pockets, while the glycyl and lysine components might interact with polar or charged regions of the target molecule.
類似化合物との比較
Similar Compounds
N-(2,3-Dihydro-1H-inden-2-yl)glycine: Lacks the lysine and 4-methylphenyl groups, potentially altering its biological activity.
N-(4-Methylphenyl)-L-lysine: Lacks the indene and glycyl components, which may affect its binding properties and applications.
Uniqueness
N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its combination of indene, glycine, and lysine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
918435-97-9 |
|---|---|
分子式 |
C24H32N4O2 |
分子量 |
408.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-(2,3-dihydro-1H-inden-2-ylamino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C24H32N4O2/c1-17-9-11-20(12-10-17)27-24(30)22(8-4-5-13-25)28-23(29)16-26-21-14-18-6-2-3-7-19(18)15-21/h2-3,6-7,9-12,21-22,26H,4-5,8,13-16,25H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 |
InChIキー |
NLHOOMSQJVBCNZ-QFIPXVFZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2CC3=CC=CC=C3C2 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2CC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
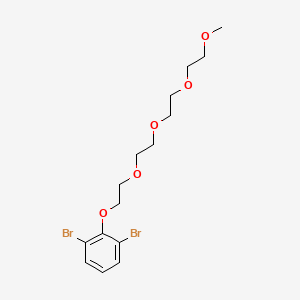
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
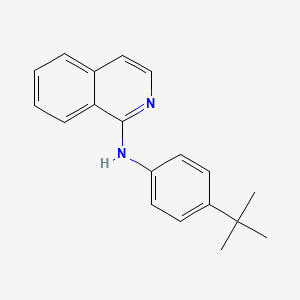
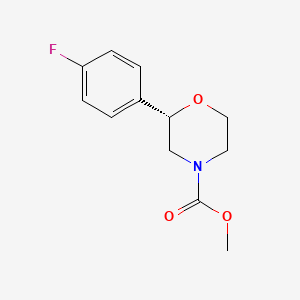
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)
